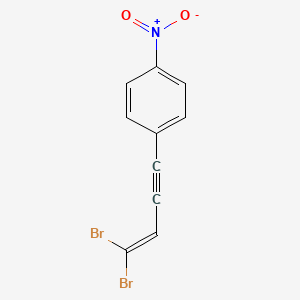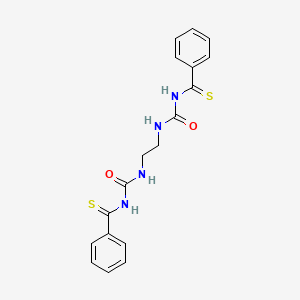
N,N'-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide is an organic compound that belongs to the class of bis-amides This compound is characterized by the presence of two benzene rings connected via an ethane-1,2-diyldicarbamoyl linker, with carbothioamide groups attached to the benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide typically involves the reaction of ethylenediamine with benzoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of N,N’-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include crystallization and recrystallization to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide groups are replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted amides or thioamides
Aplicaciones Científicas De Investigación
N,N’-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial and antileishmanial agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to the disruption of metabolic pathways. In the case of its antileishmanial activity, the compound interferes with the parasite’s ability to replicate and survive within the host .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(benzamide)
- N,N’-(Ethane-1,2-diyl)diformamide
- N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
Uniqueness
N,N’-(Ethane-1,2-diyldicarbamoyl)dibenzenecarbothioamide is unique due to the presence of carbothioamide groups, which impart distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
670280-24-7 |
|---|---|
Fórmula molecular |
C18H18N4O2S2 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
1-(benzenecarbonothioyl)-3-[2-(benzenecarbonothioylcarbamoylamino)ethyl]urea |
InChI |
InChI=1S/C18H18N4O2S2/c23-17(21-15(25)13-7-3-1-4-8-13)19-11-12-20-18(24)22-16(26)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,21,23,25)(H2,20,22,24,26) |
Clave InChI |
PIWDIEURMWZEEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=S)NC(=O)NCCNC(=O)NC(=S)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


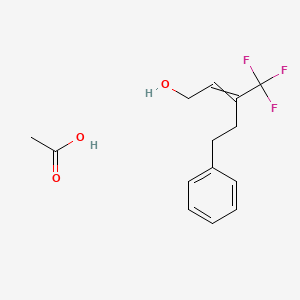
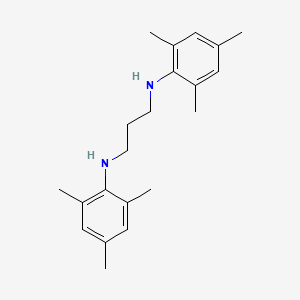
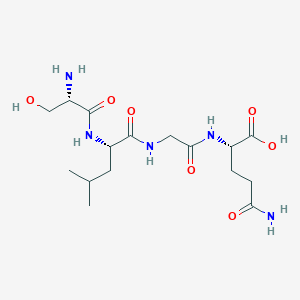
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-](/img/structure/B12528372.png)
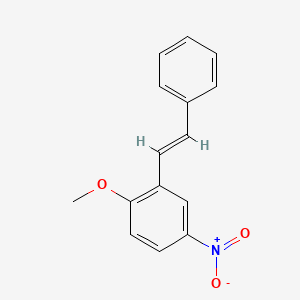
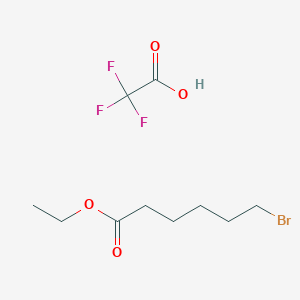
![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
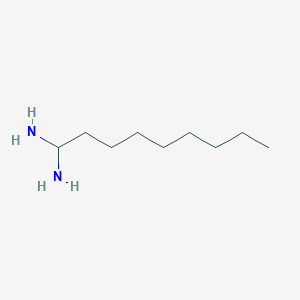
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)


![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)
